molecular formula C7H11NOS B1463508 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol CAS No. 89775-33-7

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No. B1463508
CAS RN: 89775-33-7
M. Wt: 157.24 g/mol
InChI Key: FXZYEZVDLZPOPH-UHFFFAOYSA-N
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Description

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a chemical compound with a molecular weight of 156.25 . It is also known as 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine . It is a primary alcohol and a member of 1,3-thiazoles .


Molecular Structure Analysis

The molecular structure of 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol consists of a thiazole ring attached to an ethan-1-ol group . The thiazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Physical And Chemical Properties Analysis

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Catalytic Synthesis and Chemical Reactions

Thiazole derivatives are instrumental in catalytic synthesis processes. For example, the application of Yttria-Stabilized Zirconia (YSZ) in C1 chemistry reactions, including synthesis gas-related reactions, demonstrates the role of catalytic processes in enhancing the production of industrial chemicals such as acetic acid, dimethyl ether, and alcohol. The catalytic process aims to reduce the high-energy barrier of reactions and achieve selective catalysis on the catalyst surface, indicating the critical role of catalysts in chemical synthesis (Indarto et al., 2008).

Organic Semiconductor Applications

Compounds with thiazole and similar heterocyclic structures are being explored for their potential in organic semiconductor applications. The BODIPY platform, for instance, has been highlighted for its applications in organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors indicate their potential as 'metal-free' infrared emitters, underscoring the rapid development in organic optoelectronics (Squeo & Pasini, 2020).

Solvent Interactions and Molecular Stability

Dimethyl sulfoxide (DMSO), a compound related to the solvent properties of "1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol", is widely recognized for its role in affecting the stability and dynamics of biomembranes. Its interactions with cell membranes, particularly with lipid components, are critical for its functions as a cryoprotectant, cell fusogen, and permeability-enhancing agent. This highlights the importance of solvent interactions in biological systems and the potential of thiazole derivatives in modulating membrane structure and stability (Yu & Quinn, 1998).

Environmental and Energy Applications

The use of dimethyl ether (DME) as an alternative fuel in compression ignition engines is another area where related chemical compounds are making a significant impact. DME's characteristics, such as low emissions and superior atomization compared to conventional diesel, along with its production involving catalytic processes, underscore the environmental and energy-related applications of thiazole derivatives and similar compounds (Park & Lee, 2014).

Safety And Hazards

The safety information for 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol indicates that it is classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These hazard statements correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-4-7(5(2)9)10-6(3)8-4/h5,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZYEZVDLZPOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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